molecular formula C13H18N2O2 B6430068 2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one CAS No. 1903368-75-1

2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one

Cat. No.: B6430068
CAS No.: 1903368-75-1
M. Wt: 234.29 g/mol
InChI Key: FCTJFSCSYPWZLS-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one is a synthetic organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one typically involves the reaction of 3-pyridinol with 2,2-dimethyl-1-azetidinone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound in the development of new pharmaceuticals.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one
  • 2,2-dimethyl-1-(pyridin-4-yl)propan-1-one
  • 2,2-dimethyl-1-(pyridin-3-yl)propan-1-one

Uniqueness

2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one is unique due to the presence of both the azetidine and pyridine rings, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2,2-dimethyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTJFSCSYPWZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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